Fmoc-3,4-Dimethyl-L-Phenylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-3,4-Dimethyl-L-Phenylalanine is a compound with the CAS Number: 1217620-19-3 and a molecular weight of 415.49 . It is a white solid and its IUPAC name is (2S)-3-(3,4-dimethylphenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C26H25NO4/c1-16-11-12-18(13-17(16)2)14-24(25(28)29)27-26(30)31-15-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-13,23-24H,14-15H2,1-2H3,(H,27,30)(H,28,29)/t24-/m0/s1 .Physical and Chemical Properties Analysis
This compound is a white solid . It should be stored at 0-8 °C .Scientific Research Applications
Synthesis and Peptide Assembly
- Fmoc-3,4-Dimethyl-L-Phenylalanine has been used in the synthesis of various derivatives, including those suitable for solid-phase peptide synthesis (Baczko et al., 1996), (Feng et al., 2010). This process involves the preparation of Fmoc-protected amino acids for subsequent use in peptide construction.
- Research has also focused on the synthesis of amino acids with specific functional groups, altering their electronic and steric properties for various applications (Illuminati et al., 2022).
Applications in Biomedical Research
- Fmoc-protected phenylalanine derivatives, including this compound, have been investigated for their role in self-assembly and hydrogelation, important for biomedical applications such as drug delivery systems and tissue engineering (Ryan et al., 2010), (Schnaider et al., 2019).
- These amino acid derivatives have been utilized in the synthesis of peptides for studying Alzheimer’s disease, showcasing their importance in neurodegenerative disease research (Choi et al., 2012).
Chemical Properties and Structural Analysis
- Studies have also focused on understanding the chemical properties and potential applications of Fmoc-protected phenylalanine derivatives in various fields, including their use in synthesizing peptides with specific modifications for targeted studies (Yao et al., 1999), (Deboves et al., 2001).
- The self-assembly behavior of Fmoc-phenylalanine derivatives has been compared to peptoid derivatives, providing insights into the molecular interactions and structural properties important for various applications (Rajbhandary et al., 2018).
Novel Applications and Studies
- Recent research has explored the application of Fmoc-phenylalanine derivatives in the development of antibacterial materials and their interaction with metal ions, highlighting their potential in nanotechnology and material science (Zhao et al., 2021), (Roy et al., 2011).
Safety and Hazards
Future Directions
Fmoc-modified amino acids and short peptides, such as Fmoc-3,4-Dimethyl-L-Phenylalanine, have shown potential for applications due to their self-assembly features . They have been used for drug delivery, tissue engineering, oil spills recovery, removal of dyes, extraction of heavy metals or pollutants, and for the detection of explosives . Future research could focus on further exploring these applications and developing new ones .
Properties
IUPAC Name |
(2S)-3-(3,4-dimethylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO4/c1-16-11-12-18(13-17(16)2)14-24(25(28)29)27-26(30)31-15-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-13,23-24H,14-15H2,1-2H3,(H,27,30)(H,28,29)/t24-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMHIEEWTOGXGNA-DEOSSOPVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.